2-Fluorothieno[3,2-d]pyrimidine
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Overview
Description
2-Fluorothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of a fluorine atom at the 2-position of the pyrimidine ring imparts unique chemical and biological properties to this compound. Thienopyrimidines, including this compound, have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
2-Fluorothieno[3,2-d]pyrimidine is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are believed to be protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. Protein kinases play a crucial role in signal transduction pathways that regulate cell growth and differentiation . By inhibiting these enzymes, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell proliferation.
Result of Action
The inhibition of protein kinases by this compound can lead to a decrease in cancer cell proliferation . This is due to the disruption of the cellular processes controlled by these enzymes, which include cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities . They can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
Some pyrimidine derivatives have shown potent anti-proliferative activity against various cell lines . They exert their anticancer potential through different action mechanisms, including inhibiting protein kinases .
Molecular Mechanism
Pyrimidine derivatives have been shown to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Metabolic Pathways
Pyrimidines are known to be involved in a variety of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-2-methoxycarbonylthiophene with suitable reagents to form the thienopyrimidine core
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidines, and substituted derivatives with various functional groups .
Scientific Research Applications
2-Fluorothieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Thienopyrimidines, including this compound, have shown potential as anticancer agents, anti-inflammatory agents, and inhibitors of specific enzymes involved in disease pathways
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison: 2-Fluorothieno[3,2-d]pyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated counterparts . Additionally, the thienopyrimidine scaffold provides a versatile platform for the development of novel therapeutic agents with diverse biological activities .
Properties
IUPAC Name |
2-fluorothieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKHYZRTBYHFMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N=C21)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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